molecular formula C7H12N2 B14641561 1,2-Diethyl-1H-imidazole CAS No. 51807-53-5

1,2-Diethyl-1H-imidazole

Cat. No.: B14641561
CAS No.: 51807-53-5
M. Wt: 124.18 g/mol
InChI Key: OQSQRYMTDPLPNY-UHFFFAOYSA-N
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Description

1,2-Diethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound, with the molecular formula C7H12N2, is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting molecular recognition and binding .

Comparison with Similar Compounds

    1,2-Dimethyl-1H-imidazole: Similar structure but with methyl groups instead of ethyl groups.

    1,2-Diethyl-4,5-dimethyl-1H-imidazole: Contains additional methyl groups on the imidazole ring.

    1-Ethyl-2-methyl-1H-imidazole: Contains one ethyl and one methyl group.

Uniqueness: 1,2-Diethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets .

Properties

CAS No.

51807-53-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,2-diethylimidazole

InChI

InChI=1S/C7H12N2/c1-3-7-8-5-6-9(7)4-2/h5-6H,3-4H2,1-2H3

InChI Key

OQSQRYMTDPLPNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC

Origin of Product

United States

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